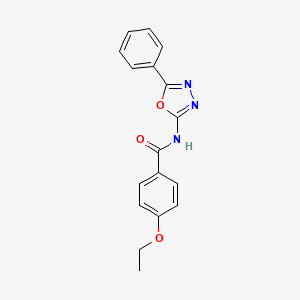
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a thioether linkage, and a phenylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound, such as 4-methylbenzylthiol, under basic conditions to form the thioether linkage.
Acylation: The final step involves the acylation of the thioether-indole intermediate with phenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide group using reducing agents such as lithium aluminum hydride.
Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenylacetamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
Mécanisme D'action
The mechanism of action of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the thioether and phenylacetamide groups may contribute to its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide can be compared with other indole derivatives, such as:
2-((1H-indol-3-yl)thio)-N-phenylacetamide: Lacks the 4-methylbenzyl group, which may affect its biological activity and binding properties.
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-acetamide: Lacks the phenyl group in the acetamide moiety, which may influence its chemical reactivity and biological interactions.
The presence of the 4-methylbenzyl group and the phenylacetamide moiety in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.
Propriétés
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-18-11-13-19(14-12-18)15-26-16-23(21-9-5-6-10-22(21)26)28-17-24(27)25-20-7-3-2-4-8-20/h2-14,16H,15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDLIQRCXYNZLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-amino-4-[(4-ethylphenyl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2902000.png)
![2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2902003.png)




![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2902013.png)

